1,5-Naphthyridine-2-carboximidamide hydrochloride
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Overview
Description
1,5-Naphthyridine-2-carboximidamide hydrochloride is a heterocyclic compound with the chemical formula C9H9ClN4. It is a derivative of naphthyridine, which is a bicyclic structure containing two nitrogen atoms in the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 1,5-naphthyridine with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 1,5-naphthyridine with cyanamide under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1,5-Naphthyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,5-Naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1179360-51-0 |
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Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1,5-naphthyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6;/h1-5H,(H3,10,11);1H |
InChI Key |
YDUBWZBBSANVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)N=C1.Cl |
Origin of Product |
United States |
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